1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one
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Overview
Description
1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of 1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one typically involves a multi-step process. One common method includes the reaction of appropriate thioureas with 1,3-propane sultone, followed by ring closure to form the triazole-thiadiazine scaffold . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities.
Medicine: It has shown promise as an anticancer, anti-inflammatory, and analgesic agent.
Mechanism of Action
The mechanism of action of 1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions disrupt normal cellular processes, leading to the therapeutic effects observed in various studies.
Comparison with Similar Compounds
1-{3-Ethyl-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a different ring fusion pattern but exhibit comparable antimicrobial and antiviral properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic material properties and have applications in the development of explosives.
The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(3-ethyl-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)propan-1-one |
InChI |
InChI=1S/C18H20N4O2S/c1-4-13(23)17-16(12-10-8-7-9-11-12)22(15(24)6-3)21-14(5-2)19-20-18(21)25-17/h7-11H,4-6H2,1-3H3 |
InChI Key |
SHXTZNGSTZCPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=CC=C3)C(=O)CC |
Origin of Product |
United States |
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